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Compound of Interest

Compound Name: Aglaine B

Cat. No.: B15591331 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No public spectroscopic data could be located for a compound named "Aglaine B."

To fulfill the request for a comprehensive technical guide on the presentation of spectroscopic

data, this document utilizes Vanillin as a representative small molecule. The methodologies,

data presentation formats, and visualizations provided herein serve as a template for the

analysis of natural products.

Core Spectroscopic Data
The structural elucidation of Vanillin is achieved through a combination of Nuclear Magnetic

Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables

summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated

chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard[1].

Table 1: ¹H NMR Data for Vanillin (500 MHz, CDCl₃)
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Proton Label
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H1 7.44 d 1.5 1H

H2 7.42 dd 8.2, 1.5 1H

H3 6.98 d 8.2 1H

H4 (-OH) 6.15 s - 1H

H5 (-OCH₃) 3.97 s - 3H

H6 (-CHO) 9.83 s - 1H

Data sourced from various publicly available spectra and literature[1][2].

Table 2: ¹³C NMR Data for Vanillin (125 MHz, CDCl₃)

Carbon Label Chemical Shift (δ, ppm) Carbon Type (DEPT)

C1 129.9 C

C2 108.7 CH

C3 147.0 C

C4 151.7 C

C5 114.5 CH

C6 127.6 CH

C7 (-CHO) 191.1 CH

C8 (-OCH₃) 56.1 CH₃

Data sourced from various publicly available spectra and literature[1][3][4].

Mass Spectrometry Data
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Mass spectrometry provides information on the molecular weight and fragmentation pattern of

Vanillin.

Table 3: Mass Spectrometry Data for Vanillin

Technique
Ionization
Mode

[M+H]⁺ (m/z) [M-H]⁻ (m/z)
Key Fragment
Ions (m/z)

Electron

Ionization (EI-

MS)

- - -

152 (M⁺), 151,

137, 123, 109,

81, 65, 53

Electrospray

Ionization (ESI-

MS)

Positive 153.05 - -

Electrospray

Ionization (ESI-

MS)

Negative - 151.04 -

Data sourced from NIST WebBook and MassBank[5][6]. The molecular formula of Vanillin is

C₈H₈O₃, with a molecular weight of 152.15 g/mol .

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following

sections outline generalized protocols for the spectroscopic analysis of small molecules like

Vanillin.

NMR Spectroscopy
A generalized protocol for acquiring NMR spectra of a purified small organic molecule is as

follows[7]:

Sample Preparation:

Accurately weigh 5-10 mg of the purified compound.
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Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆, Acetone-d₆).

Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) for chemical

shift referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

The experiments are typically performed on a 400, 500, or 600 MHz NMR spectrometer

equipped with a cryoprobe for enhanced sensitivity.

The instrument is tuned and matched for the specific nucleus being observed (¹H or ¹³C).

The sample is locked to the deuterium signal of the solvent, and the magnetic field is

shimmed to achieve homogeneity.

Data Acquisition:

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30°

or 90° pulse angle, a spectral width of approximately 12-16 ppm, a relaxation delay of 1-5

seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for

a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled experiment is typically run to obtain singlets for each

carbon. Key parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-

10 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used. The number of

increments in the indirect dimension and the number of scans per increment are optimized

to balance resolution and experiment time.

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed.
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Phase and baseline corrections are applied.

The spectra are referenced to the internal standard (TMS at 0 ppm).

For ¹H NMR, the signals are integrated to determine the relative number of protons.

Mass Spectrometry
The following is a general protocol for the analysis of a small molecule by LC-MS[8][9][10]:

Sample Preparation:

Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile) at

a concentration of approximately 1 mg/mL.

Perform serial dilutions to a final concentration in the low µg/mL to ng/mL range,

depending on the sensitivity of the instrument.

The final dilution should be in a solvent compatible with the mobile phase.

Liquid Chromatography (LC):

Column: A C18 reversed-phase column is commonly used for molecules with moderate

polarity like Vanillin.

Mobile Phase: A gradient elution is often employed, starting with a high percentage of an

aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of an

organic solvent (e.g., acetonitrile with 0.1% formic acid).

Flow Rate: A typical analytical flow rate is 0.2-0.5 mL/min.

Injection Volume: 1-10 µL.

Mass Spectrometry (MS):

Ion Source: Electrospray ionization (ESI) is a common choice for polar molecules. It can

be operated in either positive or negative ion mode.
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Mass Analyzer: High-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are

used to obtain accurate mass measurements for elemental composition determination.

Scan Range: A typical m/z range for small molecules is 100-1000.

Data Acquisition: Data is acquired in full scan mode to detect the molecular ion. Tandem

MS (MS/MS) experiments can be performed to obtain fragmentation patterns for structural

confirmation. This involves isolating the parent ion, subjecting it to collision-induced

dissociation (CID), and analyzing the resulting fragment ions.

Visualizations: Workflows and Pathways
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of a purified

natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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